Barium metaborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium metaborate, also known as barium boron oxide, is an inorganic compound with the chemical formula BaB₂O₄. It is available in both hydrated and dehydrated forms, appearing as a white powder or colorless crystals. This compound is known for its wide optical transmission range and excellent nonlinear optical properties, making it a valuable material in various technological applications .

Mécanisme D'action

Target of Action

Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .

Mode of Action

It is known that this compound has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows this compound to interact with light in a unique way, which could contribute to its antimicrobial activity.

Pharmacokinetics

It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .

Result of Action

The primary result of this compound’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of this compound involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .

Analyse Biochimique

Cellular Effects

For example, barium ions can block potassium channels, which can affect the electrical activity of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium metaborate can be synthesized through several methods, including:

Ultrasound-assisted precipitation: This method involves using different borate solutions such as borax, boric acid, and sodium metaborate. The reaction is carried out using an ultrasonic immersion horn probe, which helps achieve high yields.

Precipitation from aqueous solutions: This involves adding barium chloride dihydrate to borate solutions in the presence of sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves the precipitation method, followed by dehydration. The dehydration process occurs in the temperature range of 100–200°C, with the removal of hydroxyl ions at higher temperatures. The dehydration of tetrahydrate begins at 70°C and is finalized at 140°C, while the dehydration of pentahydrate occurs in the temperature range of 50–450°C .

Analyse Des Réactions Chimiques

Barium metaborate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Barium metaborate has numerous scientific research applications, including:

Comparaison Avec Des Composés Similaires

Barium metaborate is unique due to its excellent nonlinear optical properties and wide optical transmission range. Similar compounds include:

Calcium metaborate: Used in similar applications but with different optical properties.

Magnesium metaborate: Known for its use in ceramics and glass production.

Strontium metaborate: Used in optical applications but with different nonlinear optical coefficients.

This compound stands out due to its high damage threshold and low hygroscopicity, making it suitable for high-power ultraviolet polarization optics .

Propriétés

Numéro CAS |

13701-59-2 |

|---|---|

Formule moléculaire |

BBaHO2 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

Clé InChI |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

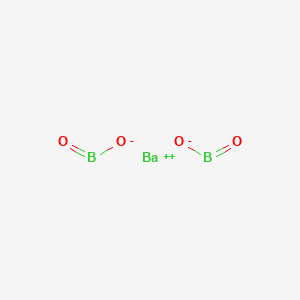

B(=O)[O-].B(=O)[O-].[Ba+2] |

SMILES canonique |

B(=O)O.[Ba] |

| 13701-59-2 | |

Description physique |

DryPowde |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.